

The Solubility Profile of Dimethyldiethylammonium Bromide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dimethyldiethylammonium bromide

Cat. No.: B1346605

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyldiethylammonium bromide (DODAB), a quaternary ammonium salt, is a cationic surfactant with significant potential in various applications, including as a phase transfer catalyst, an antimicrobial agent, and a critical component in drug delivery systems.^[1] Its efficacy in these roles is intrinsically linked to its solubility in organic solvents, which governs its formulation, processing, and interaction with other molecules. This technical guide provides a comprehensive overview of the solubility of **dimethyldiethylammonium bromide** in organic solvents, presenting available data, outlining detailed experimental protocols for solubility determination, and illustrating its functional mechanism in drug delivery.

Introduction

Dimethyldiethylammonium bromide, with the chemical formula $C_{18}H_{40}BrN$, is characterized by a positively charged nitrogen atom covalently bonded to two methyl groups and two octyl chains, with a bromide counter-ion.^[2] This amphiphilic structure, possessing both a hydrophilic quaternary ammonium head and hydrophobic alkyl tails, dictates its behavior as a surfactant. Understanding its solubility is paramount for its application in pharmaceutical formulations, where it can be used to enhance the bioavailability of poorly soluble drugs and in the synthesis

of nanoparticles for targeted drug delivery.[\[1\]](#) Despite its importance, precise quantitative solubility data for DODAB in a wide range of organic solvents is not extensively available in public literature. This guide consolidates the existing qualitative information and provides data for structurally similar compounds to offer a comparative perspective.

Physicochemical Properties of Dimethyldioctylammonium Bromide

A summary of the key physicochemical properties of **dimethyldioctylammonium bromide** is presented in the table below.

Property	Value	Reference
CAS Number	3026-69-5	[1]
Molecular Formula	C ₁₈ H ₄₀ BrN	[2]
Molecular Weight	350.42 g/mol	
Appearance	Colorless to light yellow transparent liquid or white to off-white solid	[1]
Purity	79 - 81% (Assay by titration)	[1]

Solubility of Dimethyldioctylammonium Bromide

Comprehensive quantitative solubility data for **dimethyldioctylammonium bromide** across a broad spectrum of organic solvents is scarce in peer-reviewed literature and chemical databases. The available information is largely qualitative.

Table 1: Qualitative Solubility of **Dimethyldioctylammonium Bromide** in Organic Solvents

Solvent	Qualitative Solubility	Notes
Chloroform	Slightly soluble	Heating may be required.
Methanol	Slightly soluble	

Comparative Solubility of Structurally Similar Quaternary Ammonium Salts

To provide a more comprehensive understanding, the following table presents solubility data for quaternary ammonium salts with different alkyl chain lengths. This comparative data can offer insights into the expected solubility trends for **dimethyldioctylammonium bromide**.

Table 2: Quantitative Solubility of Structurally Similar Dialkyldimethylammonium Bromides

Compound	Solvent	Solubility	Temperature	Reference
Dimethyldioctade cylammonium bromide (C18)	Ethanol	~33 mg/mL	Not specified	[3]
Dimethyldioctade cylammonium bromide (C18)	Dimethyl sulfoxide (DMSO)	~16 mg/mL	Not specified	[3]
Di-n- decyldimethylam monium Bromide (C10)	Ethanol	Soluble	Not specified	[4]
Di-n- decyldimethylam monium Bromide (C10)	Chloroform	Soluble	Not specified	[4]

Note: The solubility of quaternary ammonium salts is influenced by factors such as the length of the alkyl chains, the nature of the counter-ion, and the temperature and polarity of the solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for the successful application of **dimethyldioctylammonium bromide**. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of **dimethyldiethylammonium bromide** to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
 - Place the container in a constant temperature water bath or incubator and agitate using a mechanical shaker or magnetic stirrer.
 - Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution has reached equilibrium with the solid.
- Phase Separation:
 - After equilibration, cease agitation and allow the undissolved solid to settle.
 - Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. To avoid transferring any solid particles, it is advisable to use a syringe filter compatible with the organic solvent (e.g., PTFE).
- Quantification:
 - The concentration of **dimethyldiethylammonium bromide** in the saturated solution can be determined using various analytical techniques, such as gravimetric analysis or UV-Vis spectroscopy.

Gravimetric Analysis

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

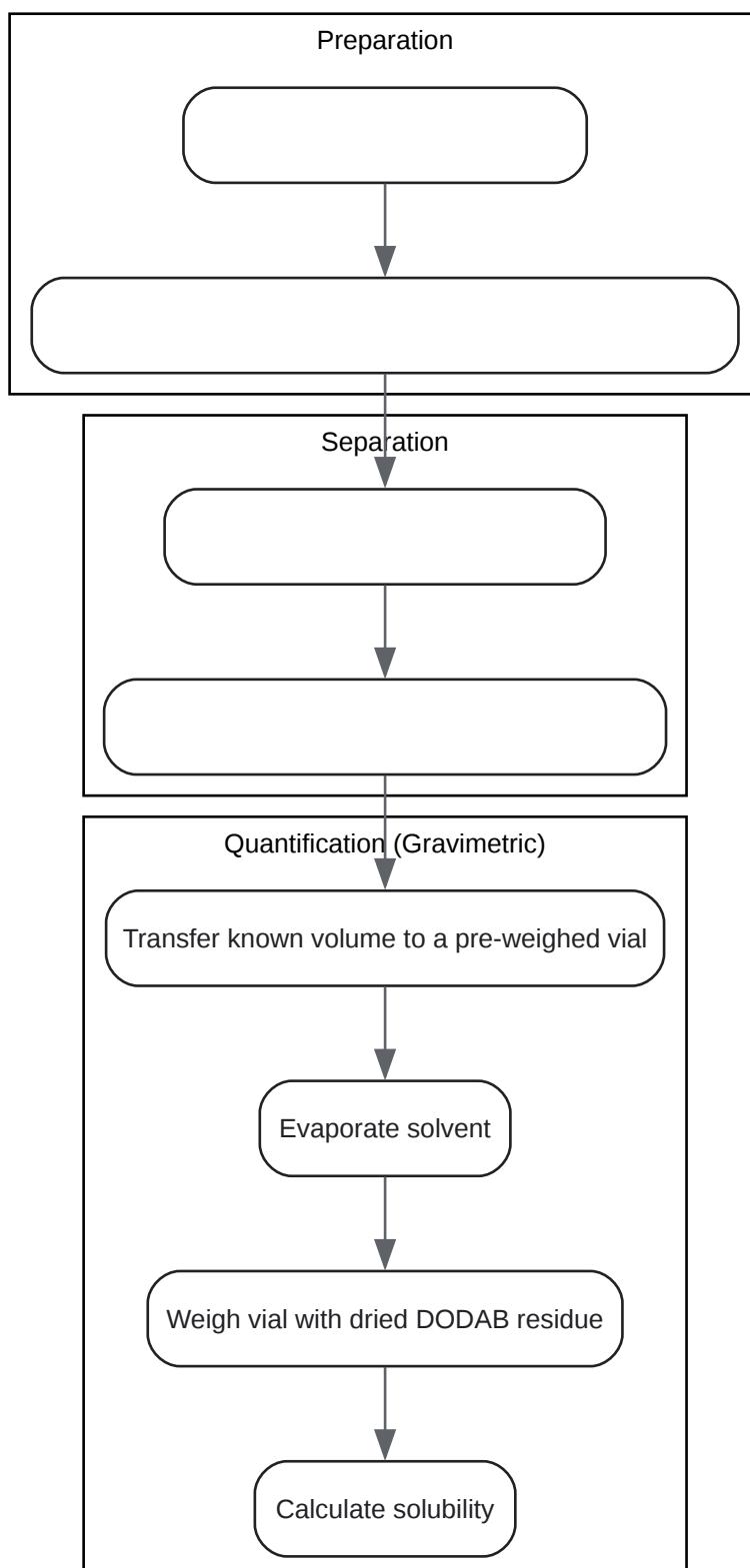
Methodology:

- Accurately weigh a clean, dry container (e.g., a glass vial).
- Transfer a precisely known volume or weight of the filtered, saturated solution into the pre-weighed container.
- Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the decomposition point of **dimethyldioctylammonium bromide**.
- Once the solvent is completely removed, reweigh the container with the dried residue.
- The mass of the dissolved **dimethyldioctylammonium bromide** is the difference between the final and initial weights of the container.
- Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

UV-Vis Spectroscopy

This method is suitable if **dimethyldioctylammonium bromide** exhibits absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that region.

Methodology:

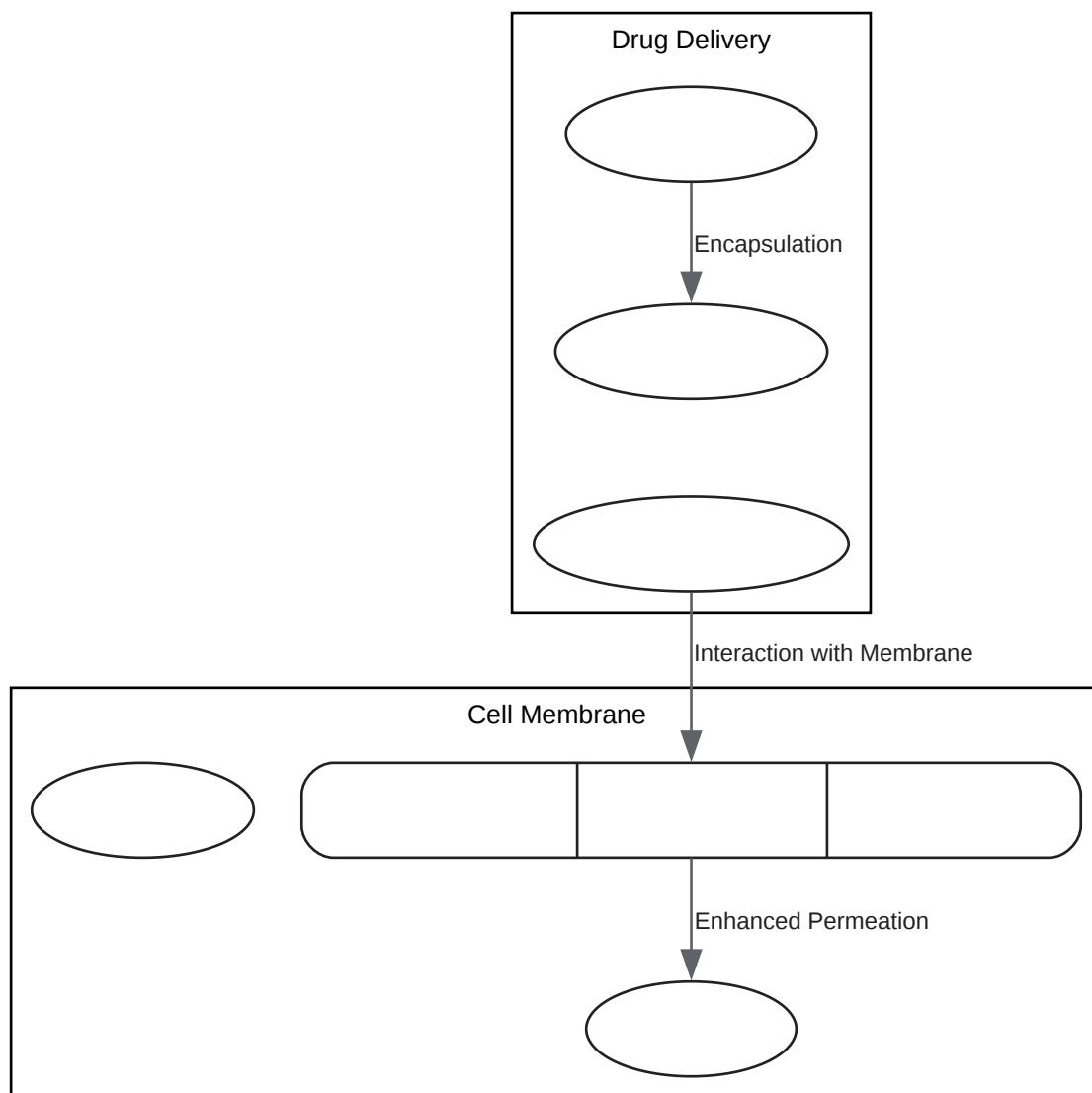

- Preparation of a Calibration Curve:
 - Prepare a series of standard solutions of **dimethyldioctylammonium bromide** of known concentrations in the chosen organic solvent.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) using a UV-Vis spectrophotometer.
 - Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.
- Analysis of the Saturated Solution:
 - Take a precise volume of the filtered, saturated solution and dilute it with the same solvent to a concentration that falls within the linear range of the calibration curve.

- Measure the absorbance of the diluted solution at the λ_{max} .
- Calculation:
 - Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of **dimethyldioctylammonium bromide** in the diluted solution.
 - Calculate the concentration in the original saturated solution by applying the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of **dimethyldioctylammonium bromide** using the isothermal shake-flask method followed by gravimetric analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Determination.

Mechanism of Action in Drug Delivery

Dimethyldioctylammonium bromide's role as a surfactant is pivotal in enhancing the permeation of drug molecules across biological membranes. The following diagram illustrates this proposed mechanism.

[Click to download full resolution via product page](#)

Caption: DODAB-mediated Drug Permeation.

Conclusion

While precise, quantitative solubility data for **dimethyldioctylammonium bromide** in a wide array of organic solvents remains an area requiring further investigation, this guide provides a foundational understanding for researchers and drug development professionals. The qualitative data, in conjunction with the comparative solubility of similar quaternary ammonium salts, offers valuable insights for solvent selection and formulation development. The detailed experimental protocols provided herein offer a robust framework for the in-house determination of solubility, enabling more precise and reproducible research. The illustrative diagrams of the experimental workflow and the proposed mechanism of action in drug delivery serve to clarify key concepts relevant to the practical application of this versatile cationic surfactant. Further research into the quantitative solubility of **dimethyldioctylammonium bromide** will undoubtedly contribute to its expanded and optimized use in the pharmaceutical and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cpachem.com [cpachem.com]
- 2. Dimethyldioctylammonium bromide | C18H40BrN | CID 76408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [The Solubility Profile of Dimethyldioctylammonium Bromide in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346605#solubility-of-dimethyldioctylammonium-bromide-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com